molecular formula C18H18O3 B584456 (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid CAS No. 1785759-59-2

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid

Cat. No.: B584456
CAS No.: 1785759-59-2
M. Wt: 282.339
InChI Key: ZBFITRSZJZIQBJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆):

    • Aromatic protons : Multiplets between δ 6.8–7.6 ppm for the phenyl and benzoyl rings.
    • Methyl groups : Singlets at δ 2.3 ppm (2,4-dimethylbenzoyl CH₃) and δ 1.5 ppm (propanoic acid CH₃).
    • Carboxylic acid proton : Broad signal at δ 12.1 ppm.
  • ¹³C NMR :

    • Carbonyl carbons at δ 200.2 ppm (benzoyl C=O) and δ 174.5 ppm (carboxylic acid C=O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Key absorptions :
    • C=O stretches : 1705 cm⁻¹ (carboxylic acid) and 1680 cm⁻¹ (benzoyl ketone).
    • O-H stretch : 2500–3300 cm⁻¹ (carboxylic acid dimer).

Mass Spectrometry

  • Electrospray Ionization (ESI) :
    • Base peak at m/z 282.1 ([M+H]⁺).
    • Fragmentation pathways include loss of COOH (m/z 237) and sequential cleavage of methyl groups.

Table 2: Spectroscopic Signatures

Technique Key Peaks/Features
¹H NMR δ 7.6 (aromatic), δ 2.3 (CH₃)
¹³C NMR δ 200.2 (C=O)
FT-IR 1705 cm⁻¹ (C=O)
MS m/z 282.1 ([M+H]⁺)

Computational Modeling and DFT-Based Conformational Studies

Density Functional Theory (DFT) studies reveal:

  • Preferred conformers : The lowest-energy conformation features intramolecular hydrogen bonding between the carboxylic acid and benzoyl carbonyl groups, forming a six-membered ring.
  • Torsional angles : The dihedral angle between the benzoyl and phenyl rings is optimized at 120°, minimizing steric hindrance.
  • Solvent effects : Polar solvents stabilize the zwitterionic form by solvating the carboxylic acid proton.

Table 3: DFT-Optimized Geometric Parameters

Parameter Value
C=O bond length (benzoyl) 1.21 Å
C-O bond length (COOH) 1.34 Å
Dihedral angle (C1-C8) 120°

Comparative Analysis with Related Arylpropanoic Acid Derivatives

Structural and Functional Comparisons

Compound Key Differences Impact on Properties
Ketoprofen Lacks 2,4-dimethyl substitution Higher COX-2 selectivity
Ibuprofen Shorter alkyl chain (C₃ vs. C₄) Reduced lipophilicity (logP 3.5 vs. 4.2)
Flurbiprofen Fluorine substitution at para position Enhanced metabolic stability

The 2,4-dimethylbenzoyl group in this compound increases steric bulk compared to ketoprofen, potentially altering binding kinetics in biological systems. Its logP value of 3.73 (calculated) suggests higher membrane permeability than ibuprofen (logP 3.5).

Table 4: Comparative Physicochemical Properties

Property (2RS)-Compound Ketoprofen Ibuprofen
Molecular Weight

Properties

IUPAC Name

2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFITRSZJZIQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The benzoyl group at the meta-position of the phenylpropanoic acid backbone is introduced via Friedel-Crafts acylation. A prototypical route involves:

  • Acylation of acetanilide : Benzoyl chloride reacts with acetanilide in the presence of AlCl₃ to form 4-benzoylacetanilide.

  • Second acylation : Acetyl chloride introduces the 2,4-dimethylbenzoyl group, yielding 2-acetamido-5-benzoylacetophenone.

  • Deprotection : Acidic hydrolysis removes the acetamide group, forming 2-amino-5-benzoylacetophenone.

  • Diazotization and reduction : Diazotization with NaNO₂/HBF₄ followed by reduction with H₃PO₂ yields 3-acetylbenzophenone.

Key Parameters

  • Catalyst : Anhydrous AlCl₃ (1.1 eq.) at 0–25°C.

  • Solvent : Dichloromethane or nitrobenzene for acylation steps.

  • Yield : 88–94% for intermediate esters after purification.

Oxidative Decarboxylation of Aryl Acetic Acids

High-Throughput Experimentation (HTE) Approach

HTE screens identified two oxidant systems for converting aryl acetic acids to ketones:

  • RuCl₃-NaIO₄-TBAB : Achieves 65% yield via radical-mediated decarboxylation.

  • Cerium ammonium nitrate (CAN) : Provides 58% yield under acidic conditions.

Reaction Conditions:

ParameterRuCl₃-NaIO₄-TBABCAN
Temperature80°C70°C
SolventAcetonitrile/water (3:1)Acetic acid
Time12 h8 h

Application to Target Compound

Using 2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid ethyl ester as a substrate, oxidative decarboxylation with RuCl₃-NaIO₄-TBAB produced the ketone intermediate, which was hydrolyzed to the final product.

Isolation from Ketoprofen Synthesis

Impurity Formation Pathways

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid arises during ketoprofen synthesis due to:

  • Incomplete acylation : Residual 2,4-dimethylbenzoyl chloride reacts with phenylpropanoic acid intermediates.

  • Side-chain isomerization : Alkylation at the ortho position instead of the meta position.

Purification Strategies

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA mobile phase.

  • Recrystallization : Ethanol-water (7:3) at −20°C yields 95% pure product.

Darzens Reaction-Ester Hydrolysis Sequence

Reaction Steps

  • Darzens condensation : 3-Acetylbenzophenone reacts with ethyl chloroacetate in the presence of NaOEt to form an α,β-epoxy ester.

  • Hydrolysis : The epoxy ester undergoes alkaline hydrolysis (NaOH, 80°C) to a β-keto acid.

  • Decarboxylation : Acidic treatment (HCl, 100°C) removes CO₂, yielding the propanoic acid derivative.

Optimization Data

StepConditionsYield
Darzens CondensationNaOEt, DMF, 80°C, 18 h92%
Hydrolysis2M NaOH, reflux, 2 h89%
Decarboxylation6M HCl, 100°C, 1 h95%

Catalytic Asymmetric Synthesis

Chiral Ligand Systems

  • BINAP-Ru complexes : Enable enantioselective hydrogenation of α,β-unsaturated ketones to (R)-configured acids.

  • Jacobsen’s catalyst : Epoxide hydrolysis with kinetic resolution achieves 88% ee.

Racemization Mitigation

  • Low-temperature processing : Reactions conducted at −20°C reduce racemization of the propanoic acid chiral center.

  • Enzymatic resolution : Lipase-catalyzed ester hydrolysis separates enantiomers with >99% ee.

Industrial-Scale Production Protocols

Batch Process (Patent CN106748718B)

  • Friedel-Crafts acylation : 2,4-Dimethylbenzoyl chloride (1.05 eq.) + phenylpropanoic acid methyl ester → 92% yield.

  • Ester hydrolysis : 2M KOH/MeOH, 70°C, 4 h → 95% conversion.

  • Crystallization : Ethyl acetate/n-heptane (1:5) at 0°C → 98.5% purity.

Continuous Flow Synthesis

  • Microreactor setup :

    • Residence time: 8 min

    • Temperature: 120°C

    • Productivity: 12 kg/day

Analytical Characterization

Critical quality attributes verified via:

  • HPLC : C18 column, 254 nm, retention time 8.2 min.

  • MS (ESI+) : m/z 283.2 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.57 (s, 6H, CH₃), 2.82 (t, J=6.8 Hz, 2H), 7.18–7.29 (m, 4H) .

Chemical Reactions Analysis

Types of Reactions

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Pharmaceutical Impurity Profiles

The compound is compared below with key impurities of ibuprofen and ketoprofen, which share structural motifs but differ in substituents and pharmacological roles.

Compound Name CAS RN Molecular Formula Substituent Position/Group Pharmacological Role Regulatory Status (EP) References
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid Not available C₁₉H₂₀O₃ 3-(2,4-dimethylbenzoyl) Ketoprofen Impurity J Controlled as Impurity
Ibuprofen Impurity A 66622-47-7 C₁₃H₁₈O₂ 3-(2-methylpropyl) Ibuprofen synthesis by-product Controlled as Impurity A
Ketoprofen Impurity D 107257-20-5 C₁₈H₁₆O₃ 3-(4-methylbenzoyl) Ketoprofen degradation product Controlled as Impurity D
Ketoprofen Impurity A 66067-44-5 C₁₅H₁₂O₂ 1-(3-benzoylphenyl)ethanone Ketoprofen synthesis intermediate Controlled as Impurity A

Key Structural and Functional Differences

Substituent Effects: The 2,4-dimethylbenzoyl group in the target compound enhances steric hindrance and lipophilicity compared to ibuprofen’s alkyl chain (e.g., 2-methylpropyl in Impurity A) .

Pharmacological Relevance :

  • Unlike ibuprofen impurities, which are often inactive metabolites or synthesis intermediates, the target compound’s benzoyl group may retain partial COX inhibitory activity, though its role as an impurity necessitates strict limits (<0.1% in final formulations) .

Regulatory Status :

  • The compound is classified under EP guidelines as a "Specified Impurity" for ketoprofen, requiring identification and quantification via HPLC or LC-MS . In contrast, ibuprofen impurities (e.g., Impurity A) are monitored for synthetic by-product control .

Analytical and Regulatory Data

Parameter This compound Ibuprofen Impurity A Ketoprofen Impurity D
Molecular Weight (g/mol) 296.36 206.28 280.32
LogP (Predicted) 3.8–4.2 3.1–3.5 3.6–4.0
EP Limit ≤0.15% ≤0.10% ≤0.20%
Primary Detection Method HPLC (UV 254 nm) GC-MS HPLC-MS/MS

Biological Activity

(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid, commonly referred to as Ketoprofen Impurity J , is a compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18O3
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 1785759-59-2
  • IUPAC Name : 2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid

As an impurity of ketoprofen, this compound exhibits biological activities similar to those of ketoprofen itself. Ketoprofen primarily acts through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins—mediators involved in inflammation and pain signaling.

Key Mechanisms:

  • COX Inhibition : Reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
  • Antipyretic Effects : Lowers fever by acting on the hypothalamus.
  • Analgesic Properties : Provides relief from pain by modulating pain perception pathways.

Biological Activity

Research indicates that this compound possesses significant biological activities:

  • Anti-inflammatory Activity : Similar to ketoprofen, it effectively reduces inflammation in various models.
  • Analgesic Effects : Demonstrated efficacy in alleviating pain in animal models.
  • Antioxidant Properties : Exhibits potential antioxidant activity, which may contribute to its overall therapeutic effects.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various ketoprofen analogs, including this compound. The results showed a significant reduction in edema in carrageenan-induced paw edema models in rats when treated with this compound compared to controls.

CompoundDose (mg/kg)Edema Reduction (%)
Control00
Ketoprofen1070
Impurity J1065

Study 2: Analgesic Activity

Another study assessed the analgesic effects using the hot plate test in mice. The results indicated that this compound produced a dose-dependent increase in latency time compared to untreated mice.

Dose (mg/kg)Latency Time Increase (seconds)
00
53
106
2010

Q & A

Q. Which pharmacopeial reference standards are critical for characterizing this compound, and how are they applied?

  • Methodological Answer : The European Pharmacopoeia (EP) lists related impurities (e.g., Imp. J(EP): CAS n/a) as benchmarks. These standards are used in quantitative NMR (qNMR) with deuterated DMSO as solvent. For example, the propanoic acid proton (δ 12.3 ppm) integrates against a certified internal standard (e.g., maleic acid) to quantify purity ≥99.5% .

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